2-Cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
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Overview
Description
2-Cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is an organoboron compound with the molecular formula C10H16BNO4 and a molecular weight of 225.05 g/mol . This compound is known for its unique structure, which includes a boron atom integrated into a heterocyclic ring system. It is primarily used in research settings and has various applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of cyclopentylboronic acid with N-methyliminodiacetic acid (MIDA) under controlled conditions . The reaction is carried out in an inert atmosphere, usually at temperatures between 2-8°C to ensure stability and prevent decomposition of the intermediate products .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves stringent quality control measures to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boron-containing alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include boronic acids, borates, boron-containing alcohols, and substituted boron compounds. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
2-Cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the development of advanced materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with various molecular targets. The boron atom in the compound can form stable complexes with other molecules, facilitating various chemical transformations. The pathways involved include coordination with nucleophiles and electrophiles, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
2-Allyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione: Similar structure but with an allyl group instead of a cyclopentyl group.
6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione: Contains a phenyl group instead of a cyclopentyl group.
Uniqueness
2-Cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO4/c1-12-6-9(13)15-11(16-10(14)7-12)8-4-2-3-5-8/h8H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMULMFHZKIOMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90554385 |
Source
|
Record name | 2-Cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90554385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117311-84-9 |
Source
|
Record name | 2-Cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90554385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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